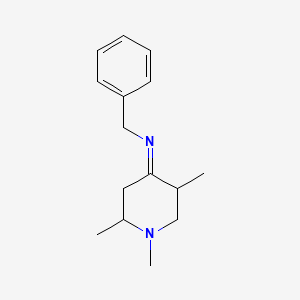
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromothiophene and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromothiophene and methoxyphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols with aldehydes or ketones.
Substitution Reactions: Introduction of the bromothiophene and methoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the bromine substituent or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-dioxolane
- 2-(4-Bromothiophen-2-yl)-2-phenyl-1,3-dioxolane
Uniqueness
The presence of both the bromothiophene and methoxyphenyl groups in 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may confer unique properties, such as specific electronic or steric effects, that distinguish it from similar compounds.
Propriétés
Numéro CAS |
111690-61-0 |
|---|---|
Formule moléculaire |
C14H13BrO3S |
Poids moléculaire |
341.22 g/mol |
Nom IUPAC |
2-(4-bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO3S/c1-16-12-4-2-10(3-5-12)14(17-6-7-18-14)13-8-11(15)9-19-13/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
WYYASMMLXMSSFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(OCCO2)C3=CC(=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


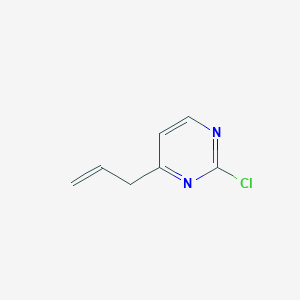
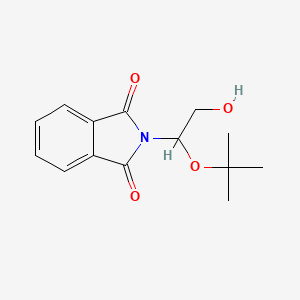

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
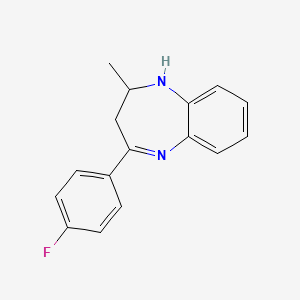
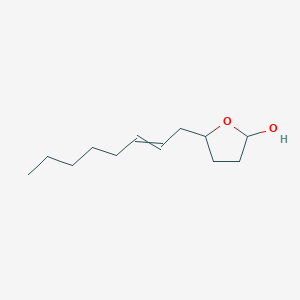
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
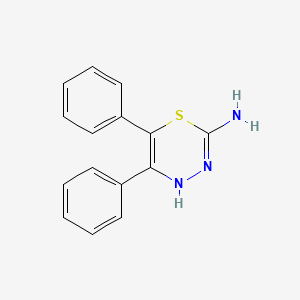
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
